molecular formula C11H16BrNO B1445239 1-(3-Bromo-4-propoxyphenyl)-ethylamine CAS No. 1344343-86-7

1-(3-Bromo-4-propoxyphenyl)-ethylamine

Cat. No. B1445239
CAS RN: 1344343-86-7
M. Wt: 258.15 g/mol
InChI Key: QYVYWZFFGHTYGW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-propoxyphenyl)-ethylamine, also referred to as BPEA, is an organic compound containing an amine group, a phenyl group, and a bromine atom. It is a colorless liquid with a boiling point of 158°C and a melting point of -9°C. BPEA has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Chiral Auxiliary Applications

  • Chiral Auxiliary in Diastereoselective Alkylation : 1-(2,5-dimethoxyphenyl)ethylamine, a compound similar in structure to 1-(3-Bromo-4-propoxyphenyl)-ethylamine, has been used as an effective chiral auxiliary. It facilitated diastereoselective alkylation of aldimines, with an easy synthesis and resolution process (Kohara, Hashimoto, & Saigo, 1999).

Chemical Synthesis and Binding

  • Ring Contraction in Chemical Synthesis : The reaction of 1,3-bis(5-bromopentyl)alloxazine with ethylamine led to a ring contraction, demonstrating a potential application in chemical synthesis (Semenov, Giniyatullin, Sharafutdinova, & Reznik, 2010).
  • Synthesis of Enantiomerically Pure Compounds : The reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine produced enantiomerically pure aza-Morita–Baylis–Hillman adducts (Martelli, Orena, & Rinaldi, 2011).
  • Binding Characteristics in SPECT Imaging Agents : Ethylamine derivatives, structurally related to 1-(3-Bromo-4-propoxyphenyl)-ethylamine, were evaluated for their capacity to label sigma 1 and sigma 2 subtypes, indicating potential in SPECT imaging (He et al., 1993).

Electrochemistry

  • Electrochemical Reduction Studies : The electrochemical reduction of certain bromo-propargyloxy esters at vitreous carbon cathodes in dimethylformamide has been studied, showcasing the utility of similar compounds in electrochemical processes (Esteves et al., 2003).

Biological Activities

  • Anti-inflammatory and Analgesic Activities : A study synthesized novel chalcones and their derivatives, including a compound structurally related to 1-(3-Bromo-4-propoxyphenyl)-ethylamine, showing significant anti-inflammatory, analgesic, and antibacterial activities (Ashalatha, Narayana, & Vijaya Raj, 2009).

Structural and Spectroscopic Studies

  • Structural and Chemical Property Analysis : Detailed spectroscopic, DFT studies, and molecular docking of a bromo-based thiophen chalcone derivative were conducted, demonstrating the compound's potential in pharmaceutical applications (Ramesh et al., 2020).

properties

IUPAC Name

1-(3-bromo-4-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVYWZFFGHTYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-propoxy-phenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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